Colelomycerone A
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Overview
Description
Colelomycerone A is a natural product belonging to the class of cyclopentadienones. It is a colorless crystal with notable biological activities, including antibacterial, antiviral, and some anti-tumor properties . This compound is derived from certain fungi and has a molecular formula of C17H18O6 and a molecular weight of 318.32 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The detailed synthetic routes for Colelomycerone A are not widely disclosed. it is typically obtained through extraction and purification from fungi . The process involves isolating the compound from fungal cultures, followed by purification using chromatographic techniques.
Industrial Production Methods: The compound is primarily produced in research laboratories for scientific studies rather than on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: Colelomycerone A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed:
Scientific Research Applications
Colelomycerone A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical properties and reactions of cyclopentadienones.
Biology: It is studied for its biological activities, including antibacterial, antiviral, and anti-tumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer.
Mechanism of Action
The mechanism of action of Colelomycerone A involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Inhibiting bacterial and viral enzymes: This leads to the disruption of essential metabolic processes in pathogens.
Inducing apoptosis in tumor cells: This involves the activation of apoptotic pathways, leading to programmed cell death in cancer cells.
Comparison with Similar Compounds
Cyclopentadienone derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.
Other natural products with antibacterial and antiviral properties: Examples include penicillin and streptomycin.
Uniqueness: Colelomycerone A is unique due to its specific combination of biological activities and its natural origin from fungi. Its ability to inhibit bacterial and viral enzymes, along with its anti-tumor properties, sets it apart from other similar compounds .
Properties
CAS No. |
1191896-73-7 |
---|---|
Molecular Formula |
C17H18O6 |
Molecular Weight |
318.325 |
IUPAC Name |
(10bS)-8,10,10b-trimethoxy-4-methyl-2,3-dihydrobenzo[h]chromene-5,6-dione |
InChI |
InChI=1S/C17H18O6/c1-9-5-6-23-17(22-4)13(9)16(19)15(18)11-7-10(20-2)8-12(21-3)14(11)17/h7-8H,5-6H2,1-4H3/t17-/m1/s1 |
InChI Key |
VAGOQBYFFZTKCA-QGZVFWFLSA-N |
SMILES |
CC1=C2C(=O)C(=O)C3=CC(=CC(=C3C2(OCC1)OC)OC)OC |
Appearance |
Orange powder |
Origin of Product |
United States |
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